

On the Kinase Selectivity Profile of NY0116: A Review of Available Data

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Compound of Interest		
Compound Name:	NY0116	
Cat. No.:	B15608342	Get Quote

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To: Researchers, Scientists, and Drug Development Professionals Subject: Analysis of the Kinase Selectivity Profile of the Compound Designated **NY0116**

This document addresses the inquiry regarding the kinase selectivity profile of the compound identified as **NY0116**. A comprehensive review of publicly available scientific literature and databases has been conducted to assemble a detailed technical guide on its kinase-related activities.

Executive Summary:

Following an extensive search, no direct evidence or published data has been found to characterize **NY0116** as a kinase inhibitor. The core request for a detailed kinase selectivity profile, including quantitative data, experimental protocols, and related signaling pathways, cannot be fulfilled at this time due to the absence of relevant information in the public domain.

Information retrieved suggests that the designation "**NY0116**" may be associated with compounds involved in different biological activities, none of which are primarily centered on kinase inhibition.

Alternative Biological Roles of Compounds Designated NY0116



Investigations have revealed associations of "**NY0116**" with other molecular targets and therapeutic areas:

- Neuromedin U Receptor 2 (NMUR2) Agonism: One source identifies NY0116 as an agonist for the Neuromedin U receptor 2 (NMUR2), with reported EC50 values of 27.76 μM for the human NMUR1 and 13.61 μM for the human NMUR2. This activity is linked to the regulation of cAMP and calcium signaling pathways.
- Geranylgeranylacetone (GGA) Analog: A patent application describes a compound referred
 to as "Ny0116" as an analog of geranylgeranylacetone. The potential therapeutic
 applications discussed in the patent are related to the modulation of heat shock proteins
 (HSPs).
- Commercial Availability: The compound NY0116 is listed as a research chemical available from commercial suppliers.

Conclusion:

The available data does not support the classification of **NY0116** as a kinase inhibitor. Therefore, the creation of an in-depth technical guide on its kinase selectivity profile is not feasible. The scientific community's understanding of **NY0116**, based on current public information, points towards its involvement with G-protein coupled receptors (GPCRs) or heat shock protein pathways rather than direct kinase modulation.

Researchers interested in the kinase activity of this compound would need to perform initial screening and profiling through established experimental assays.

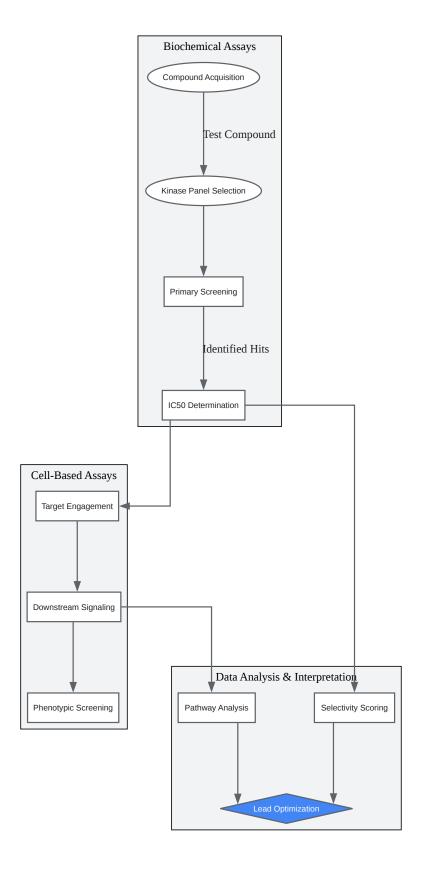
Methodological Overview for Kinase Selectivity Profiling

For researchers seeking to determine the kinase selectivity profile of a novel compound such as **NY0116**, a standardized workflow is typically employed. This process is essential for characterizing the compound's specificity and potential off-target effects.

Experimental Workflow for Kinase Profiling



The following diagram outlines a general workflow for assessing the kinase selectivity of a test compound.





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Caption: A generalized workflow for determining the kinase selectivity profile of a compound.

Key Experimental Protocols

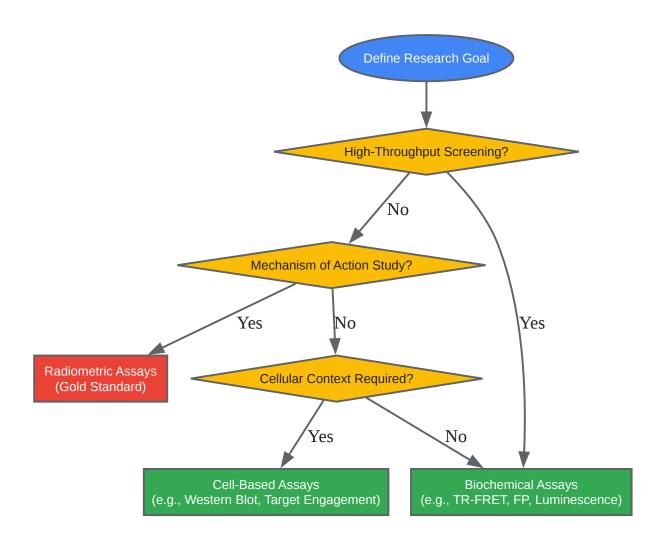
A variety of biochemical and cellular assays are utilized to generate a kinase selectivity profile. The choice of assay depends on the specific research question, throughput requirements, and the nature of the kinase-inhibitor interaction.

- 1. Biochemical Assays: These assays directly measure the enzymatic activity of purified kinases in the presence of the inhibitor.
- Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate.
- Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Common formats include:
 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between two fluorophores, which is altered by kinase activity.
 - Fluorescence Polarization (FP): Detects changes in the rotational speed of a fluorescently labeled molecule upon binding to a kinase or antibody.
- Luminescence-Based Assays: These assays quantify ATP consumption, which is directly proportional to kinase activity.
- 2. Cellular Assays: These assays assess the effect of the inhibitor on kinase activity within a cellular context.
- Target Engagement Assays: Determine whether the compound binds to its intended kinase target inside the cell.
- Western Blotting: Measures the phosphorylation status of downstream substrates to assess the inhibition of a specific signaling pathway.



 Cell Viability and Proliferation Assays: Evaluate the phenotypic consequences of kinase inhibition.

The following diagram illustrates the decision-making process for selecting an appropriate kinase assay.



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Caption: A decision tree for selecting an appropriate kinase assay methodology.

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